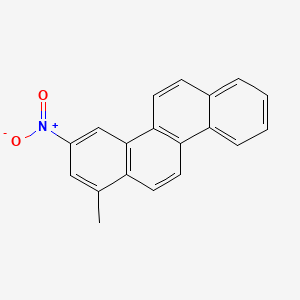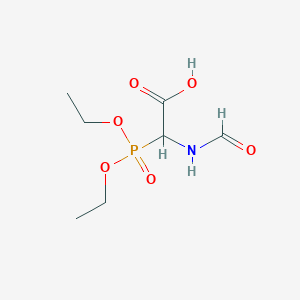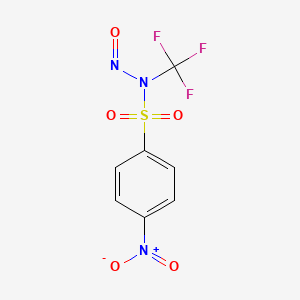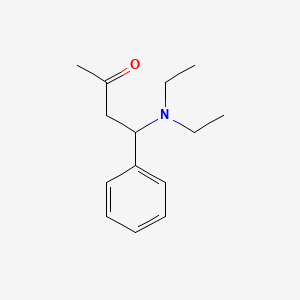
4-(Diethylamino)-4-phenylbutan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Diethylamino)-4-phenylbutan-2-one is an organic compound that belongs to the class of ketones It is characterized by the presence of a diethylamino group and a phenyl group attached to a butanone backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
4-(Diethylamino)-4-phenylbutan-2-one can be synthesized through a Mannich reaction, which involves the condensation of a ketone with formaldehyde and a secondary amine. The reaction typically requires the following conditions:
Reagents: Diethylamine hydrochloride, paraformaldehyde, acetone, methanol, and hydrochloric acid.
Procedure: The mixture is heated under reflux for 12 hours, followed by cooling and extraction with ether.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
4-(Diethylamino)-4-phenylbutan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The diethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
4-(Diethylamino)-4-phenylbutan-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of dyes, polymers, and other industrial chemicals
Mécanisme D'action
The mechanism of action of 4-(Diethylamino)-4-phenylbutan-2-one involves its interaction with molecular targets such as enzymes and receptors. The diethylamino group can participate in hydrogen bonding and electrostatic interactions, while the phenyl group can engage in hydrophobic interactions. These interactions can modulate the activity of target proteins and pathways, leading to various biological effects .
Comparaison Avec Des Composés Similaires
4-(Diethylamino)-4-phenylbutan-2-one can be compared with other similar compounds such as:
4-Aminoquinolines: These compounds, including chloroquine and amodiaquine, have similar structural features and are used as antimalarial agents
Diethylamino hydroxybenzoyl hexyl benzoate: This compound is used as a UV filter in sunscreens and shares the diethylamino functional group.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
83188-04-9 |
|---|---|
Formule moléculaire |
C14H21NO |
Poids moléculaire |
219.32 g/mol |
Nom IUPAC |
4-(diethylamino)-4-phenylbutan-2-one |
InChI |
InChI=1S/C14H21NO/c1-4-15(5-2)14(11-12(3)16)13-9-7-6-8-10-13/h6-10,14H,4-5,11H2,1-3H3 |
Clé InChI |
DPBBEPLMJDDNLK-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)C(CC(=O)C)C1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


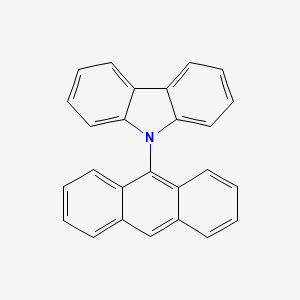
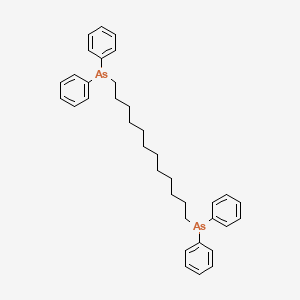
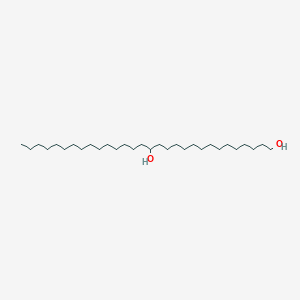
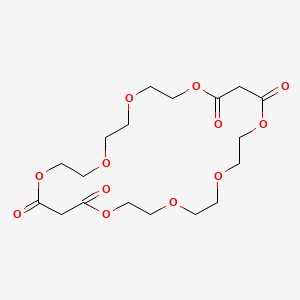
![N'-[4-(Diethylamino)phenyl]-N,N-bis(2-hydroxyethyl)urea](/img/structure/B14423393.png)
![5-([1,1'-Biphenyl]-4-yl)-2-(2-methoxyphenyl)-1,3-oxazole](/img/structure/B14423396.png)
![5,5'-[(4-Methoxyphenyl)methylene]bis(11-ethyl-11H-benzo[a]carbazole)](/img/structure/B14423397.png)
![Dimethyl {1-[(oxolan-2-yl)oxy]ethyl}phosphonate](/img/structure/B14423419.png)
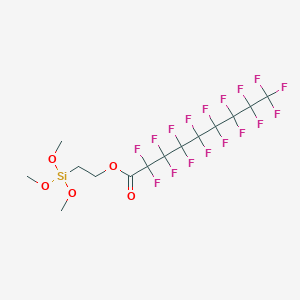
methanolate](/img/structure/B14423441.png)
